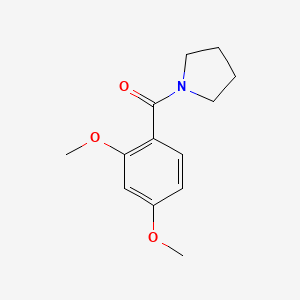
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid, also known as MTSC, is a synthetic compound that has been studied for its potential use in scientific research. MTSC is a benzofuran derivative that has shown promise in various applications due to its unique chemical structure. In
Mechanism of Action
The mechanism of action of 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid is still not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinase. It has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and sensitize cancer cells to radiation therapy. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. However, one limitation is that the mechanism of action is still not fully understood, which may make it difficult to interpret certain results.
Future Directions
There are several future directions for 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid research. One direction is to further investigate its potential use in cancer treatment, including its use as an adjuvant therapy with radiation therapy. Another direction is to investigate its potential use in neurodegenerative disease research, including its use as a neuroprotective agent and cognitive enhancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other scientific research applications.
Synthesis Methods
The synthesis of 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid involves the reaction of 3-methyl-2-benzofuran-1,4-dione with thiomorpholine-4-sulfonamide in the presence of a base. The resulting product is a white crystalline powder that is soluble in certain organic solvents. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has been studied for its potential use in various scientific research applications. One of the most promising applications is in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
This compound has also been studied for its potential use in neurodegenerative disease research. It has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of traumatic brain injury.
properties
IUPAC Name |
3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-9-11-8-10(2-3-12(11)20-13(9)14(16)17)22(18,19)15-4-6-21-7-5-15/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLOAHRXHMOCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCSCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)

![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)

![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)


![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)



